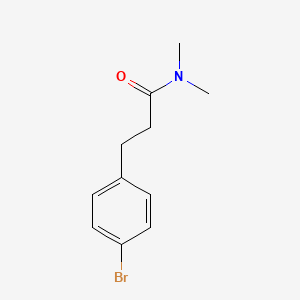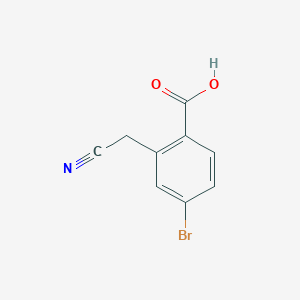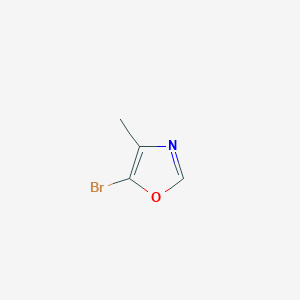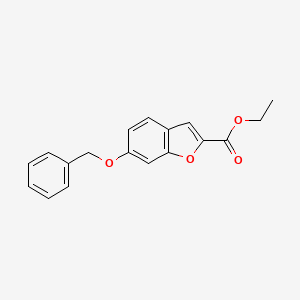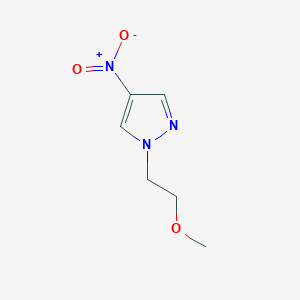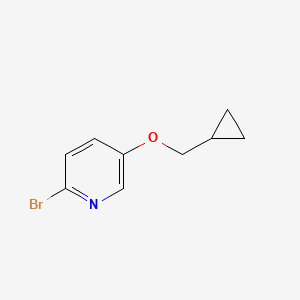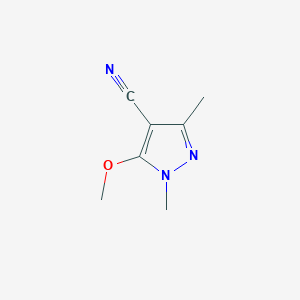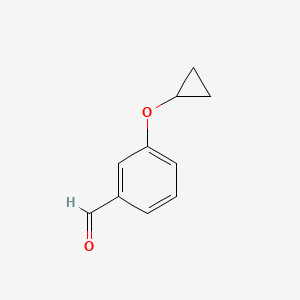![molecular formula C11H14N2 B1529789 2-[4-(氨甲基)苯基]-2-甲基丙腈 CAS No. 1006390-32-4](/img/structure/B1529789.png)
2-[4-(氨甲基)苯基]-2-甲基丙腈
描述
“2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” is a chemical compound with the molecular formula C11H14N2 . It is a useful reagent in the preparation of Thienodipyridinamines and pyridothienopyridiazinamines as positive allosteric modulators of the muscarinic acetylcholine receptor M4 .
Molecular Structure Analysis
The molecular structure of “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The exact structural details are not available in the sources retrieved.Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” are not detailed in the sources retrieved, it is known that similar compounds can undergo a variety of chemical reactions .科学研究应用
合成应用和化学反应
2-[4-(氨甲基)苯基]-2-甲基丙腈是有机合成中的一种多用途中间体,它能通过新的合成途径合成出各种化学化合物。例如,受 U 形模板指导的远程间位 C-H 键交叉偶联展示了使用腈模板修饰酚衍生物,这证明了该化合物在创建复杂的分子结构中的用途 (Wan 等,2013)。类似地,2-取代的 2-氨基丙烷-1,3-二醇的合成和免疫抑制活性评价突出了其在开发潜在免疫抑制药物中的应用 (Kiuchi 等,2000)。
光物理和生物活性
探索源自该化合物修饰的新型非天然氨基酸及其与钌的混合配体配合物强调了对其光物理性质的研究以及在光化学和材料科学中的潜在应用 (Ypsilantis 等,2023)。此外,基于 2-[4-(氨甲基)苯基]-2-甲基丙腈结构的三唑类似物的全面量子力学研究,如阿那曲唑,提供了对其电子、生物和光学性质的见解,表明在药物设计和光动力治疗中的应用 (Al-Otaibi 等,2020)。
分子机器和催化
该化合物的用途延伸到分子机器领域,其中已经研究了控制原位释放的化学燃料的释放速率。这项研究旨在确保酸碱驱动分子机器的有效运行,表明该化合物在开发操作自主分子系统中的作用 (Biagini 等,2020)。
作用机制
Target of Action
It’s known that this compound is a common intermediate in pharmaceutical chemistry .
Mode of Action
As an intermediate in pharmaceutical chemistry, it’s likely involved in various chemical reactions to form different compounds .
Biochemical Pathways
As an intermediate, it may be involved in the synthesis of various pharmaceutical compounds, each of which may affect different biochemical pathways .
Pharmacokinetics
As an intermediate, its ADME properties would largely depend on the final pharmaceutical compound it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final pharmaceutical compound it is used to synthesize .
Action Environment
As an intermediate, these factors would largely depend on the final pharmaceutical compound it is used to synthesize .
属性
IUPAC Name |
2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWWMUKRGXQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


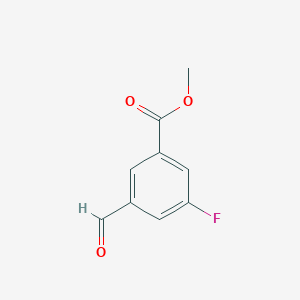
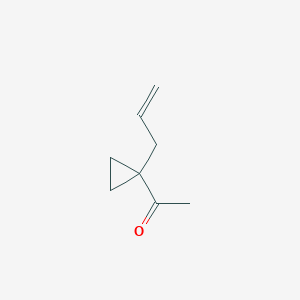
![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
